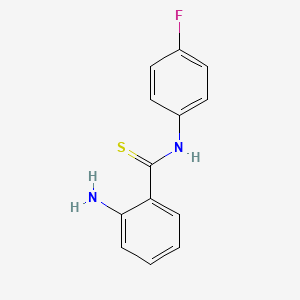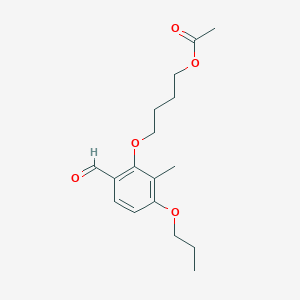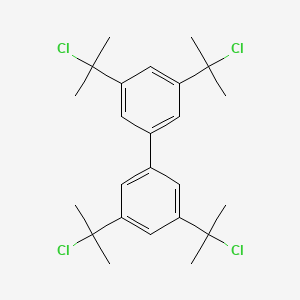![molecular formula C15H21NO4S B14221413 N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine CAS No. 828250-23-3](/img/structure/B14221413.png)
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a ketone functional group, and the amino acid methionine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine typically involves the reaction of 4-methoxybenzaldehyde with L-methionine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and protection/deprotection of functional groups. Common reagents used in this synthesis include sodium borohydride for reduction and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine is unique due to its combination of a methoxyphenyl group and the amino acid methionine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
828250-23-3 |
|---|---|
Formule moléculaire |
C15H21NO4S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
(2S)-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H21NO4S/c1-20-12-5-3-11(4-6-12)14(17)7-9-16-13(15(18)19)8-10-21-2/h3-6,13,16H,7-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
Clé InChI |
CSUZLVGOKVSCKH-ZDUSSCGKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)CCN[C@@H](CCSC)C(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CCNC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


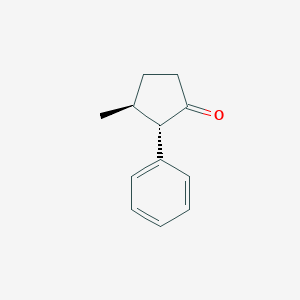

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)
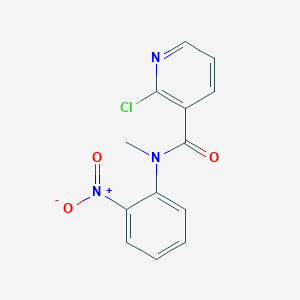
![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)
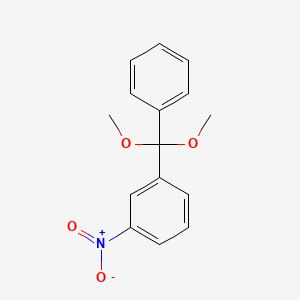
![N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine](/img/structure/B14221380.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)
